molecular formula C22H16N6O2S B11046958 4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11046958
M. Wt: 428.5 g/mol
InChI Key: SMQROSWDFOCERK-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a pyridine ring, a benzimidazole moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzimidazole Moiety: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Construction of the Triazole Ring: This can be done via the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Final Assembly: The final step involves coupling the synthesized intermediates under specific conditions, such as using a base or a catalyst, to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in any of the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways and interactions.

Industry

    Chemical Sensors: Potential use in the development of sensors for detecting specific analytes.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H16N6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H16N6O2S/c31-22-26-25-20(28(22)14-8-9-18-19(11-14)30-13-29-18)12-27-17-7-2-1-5-15(17)24-21(27)16-6-3-4-10-23-16/h1-11H,12-13H2,(H,26,31)

InChI Key

SMQROSWDFOCERK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Origin of Product

United States

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